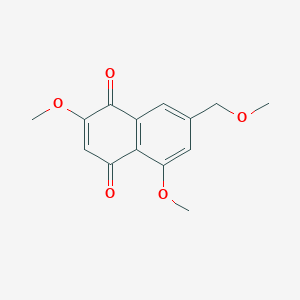![molecular formula C25H27O3P B14213070 Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester CAS No. 581068-52-2](/img/structure/B14213070.png)
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is a chemical compound with the molecular formula C22H25O3P. This compound is part of the phosphonate family, which is characterized by the presence of a phosphonic acid group. Phosphonates are known for their stability and versatility in various chemical reactions, making them valuable in a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a suitable phosphonic acid derivative with an appropriate alcohol. One common method is the esterification of phosphonic acid with diethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: This compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with enzymes and proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, phenyl-, diethyl ester
- Phosphonic acid, (phenylmethyl)-, diethyl ester
- Diethyl (4-vinylphenyl)phosphonate
- Diethyl allylphosphonate
Uniqueness
Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester is unique due to its specific structural features, including the presence of the diphenylethenyl group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications where other phosphonates may not be suitable.
Eigenschaften
CAS-Nummer |
581068-52-2 |
|---|---|
Molekularformel |
C25H27O3P |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
1-(diethoxyphosphorylmethyl)-2-(2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C25H27O3P/c1-3-27-29(26,28-4-2)20-24-18-12-11-17-23(24)19-25(21-13-7-5-8-14-21)22-15-9-6-10-16-22/h5-19H,3-4,20H2,1-2H3 |
InChI-Schlüssel |
SQVAYKIGYRXWLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazol-6-yl}methanol](/img/structure/B14213023.png)
![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
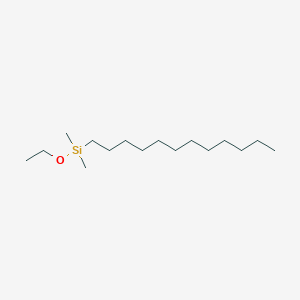
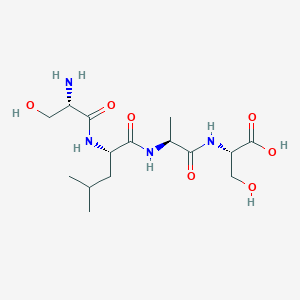
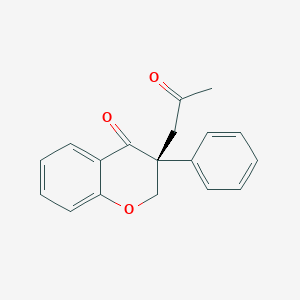
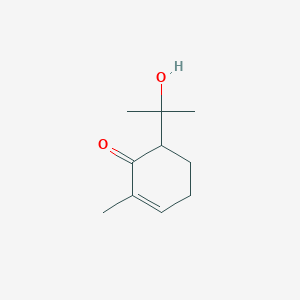
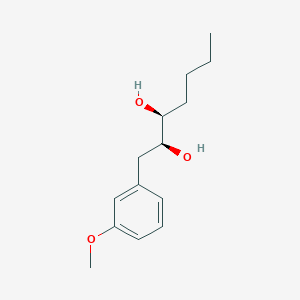
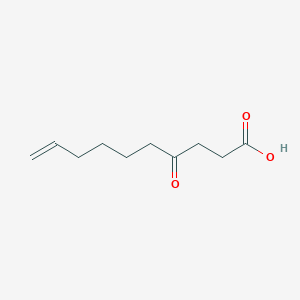

![{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14213063.png)
![Pyridinium, 1-[8-[(2R)-1-oxo-2-phenylpropoxy]octyl]-, iodide](/img/structure/B14213068.png)
